4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Description
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorine atom at the para position of the phenyl ring (position 4) and a methyl group at the meta position of the second phenyl ring (position 3). Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEBMQBCYCQNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the pyrimidine core reacts with fluorobenzene and methylbenzene derivatives in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition, particularly those involving pyrimidine metabolism.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methyl groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Electronic Modifications
The biological activity of pyrimidine derivatives is highly sensitive to substituent effects. Below is a comparative analysis of key analogs:
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group is a common electron-withdrawing substituent in antimicrobial agents (e.g., compound 24). Its para position optimizes steric and electronic interactions with bacterial targets . In contrast, the 3-methylphenyl group (electron-donating) in the target compound may enhance lipophilicity but reduce hydrogen-bonding capacity compared to morpholinophenyl (polar) or furyl (heterocyclic) groups .
Substituent Bulk and Hydrophobicity: Bulky substituents like carbazole (compound 5i) improve enzyme inhibition by fitting into hydrophobic pockets of urease .
Biological Activity Trends: Antimicrobial Activity: Morpholinophenyl derivatives (e.g., compound 24) show superior antibacterial activity due to the polar morpholine group enhancing solubility and target binding . Anticancer Activity: Nitrophenyl-substituted PPA5 exhibits radiosensitizing effects, likely due to nitro group-mediated redox interactions in cancer cells . Enzyme Inhibition: Carbazole-containing derivatives (e.g., 5i) highlight the role of aromatic stacking in urease inhibition .
Research Findings and Implications
Antimicrobial Potential
- Moderate Antibacterial Activity : The 4-fluorophenyl group may confer activity against Gram-positive bacteria (e.g., S. aureus), but the absence of a polar substituent (e.g., morpholine) at position 6 likely reduces potency compared to compound 24 .
- Synergistic Effects : Combining fluorine with electron-donating groups (e.g., methyl) could improve pharmacokinetic properties, such as oral bioavailability .
Anticancer and Enzyme Inhibitory Prospects
- Radiosensitization : The nitro group in PPA5 demonstrates the importance of electron-deficient substituents in anticancer applications. The target compound’s 3-methylphenyl group may lack this redox activity .
- Urease Inhibition : Bulky substituents are critical for enzyme inhibition. The target compound’s smaller 3-methylphenyl group may limit such activity compared to carbazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
